molecular formula C16H21NO4 B13333446 2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid

2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid

Katalognummer: B13333446
Molekulargewicht: 291.34 g/mol
InChI-Schlüssel: KRLSOLDRXZBCQY-PUODRLBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid typically involves multiple steps. One common approach is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong bases and protecting groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyloxycarbonyl group.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((2R)-1-((tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

    2-((2R)-1-((Methoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid: Features a methoxycarbonyl group, offering different reactivity and properties.

Uniqueness

The benzyloxycarbonyl group offers unique protection and reactivity compared to other protecting groups, making it valuable in synthetic chemistry .

Eigenschaften

Molekularformel

C16H21NO4

Molekulargewicht

291.34 g/mol

IUPAC-Name

2-[(2R)-2-methyl-1-phenylmethoxycarbonylpiperidin-4-yl]acetic acid

InChI

InChI=1S/C16H21NO4/c1-12-9-14(10-15(18)19)7-8-17(12)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19)/t12-,14?/m1/s1

InChI-Schlüssel

KRLSOLDRXZBCQY-PUODRLBUSA-N

Isomerische SMILES

C[C@@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O

Kanonische SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.